(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one is a complex organic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a dihydropyrrolo[1,2-a]pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazinone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the dihydropyrrolo[1,2-a]pyrazinone core.
Introduction of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the core structure, often through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of ®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one: shares structural similarities with other dihydropyrrolo[1,2-a]pyrazinone derivatives.
Other Hydroxymethylated Compounds: Compounds with hydroxymethyl groups that exhibit similar reactivity and applications.
Uniqueness
Structural Uniqueness: The specific arrangement of functional groups in ®-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one imparts unique chemical and biological properties.
Reactivity: The compound’s reactivity in various chemical reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(4R)-4-(hydroxymethyl)-6-methyl-2,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-7-4-10-9(13)8(5-12)11(6)7/h2-3,8,12H,4-5H2,1H3,(H,10,13)/t8-/m1/s1 |
InChI Key |
CVKHEVFGNGHQLS-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC=C2N1[C@@H](C(=O)NC2)CO |
Canonical SMILES |
CC1=CC=C2N1C(C(=O)NC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.